1-[(2-chlorophenyl)methyl]-N-(3-phenylpropyl)piperidine-4-carboxamide
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Overview
Description
1-[(2-chlorophenyl)methyl]-N-(3-phenylpropyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of 1-[(2-chlorophenyl)methyl]-N-(3-phenylpropyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions . This process includes the aza-Michael addition between the diamine and the in situ generated sulfonium salt, followed by deprotection and selective intramolecular cyclization to form the desired piperidine derivative .
Chemical Reactions Analysis
1-[(2-chlorophenyl)methyl]-N-(3-phenylpropyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen, using reagents like alkyl halides or acyl chlorides.
Cyclization: Intramolecular cyclization reactions can be performed to form more complex structures.
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-N-(3-phenylpropyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(3-phenylpropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-[(2-chlorophenyl)methyl]-N-(3-phenylpropyl)piperidine-4-carboxamide can be compared with other piperidine derivatives such as:
Piperazine: Known for its wide range of biological activities and used in various pharmaceuticals.
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with significant applications in medicinal chemistry.
Indole derivatives: Known for their diverse biological activities and used in the synthesis of various therapeutic agents.
The uniqueness of this compound lies in its specific structural features and the potential for targeted biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(3-phenylpropyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O/c23-21-11-5-4-10-20(21)17-25-15-12-19(13-16-25)22(26)24-14-6-9-18-7-2-1-3-8-18/h1-5,7-8,10-11,19H,6,9,12-17H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMECPGLRODMWPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCCC2=CC=CC=C2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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